Combination with PLD Doubles Progression-Free Survival in Platinum-Refractory Ovarian Cancer Subgroup
In a randomized Phase III trial, the combination of canfosfamide plus pegylated liposomal doxorubicin (PLD) demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to PLD alone in a pre-specified subgroup of patients with platinum-refractory or primary platinum-resistant ovarian cancer [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 5.6 months |
| Comparator Or Baseline | Pegylated Liposomal Doxorubicin (PLD) alone: Median PFS: 2.9 months |
| Quantified Difference | HR = 0.55 (p = 0.0425) |
| Conditions | Phase III trial in platinum-refractory or primary platinum-resistant ovarian cancer (n=75); Canfosfamide (1000 mg/m²) + PLD (50 mg/m²) q28d vs PLD (50 mg/m²) q28d. |
Why This Matters
This data identifies a specific patient population where the addition of canfosfamide to standard PLD therapy nearly doubles PFS, guiding researchers to a clinically-validated and statistically significant use case for this compound.
- [1] Vergote I, Finkler NJ, Hall JB, Melnyk O, Edwards RP, Jones M, Keck JG, Meng L, Brown GL, Kaye SB. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer. Int J Gynecol Cancer. 2010 Jul;20(5):772-80. View Source
